molecular formula C18H31N B094358 4-Dodecylaniline CAS No. 104-42-7

4-Dodecylaniline

Cat. No.: B094358
CAS No.: 104-42-7
M. Wt: 261.4 g/mol
InChI Key: KLPPPIIIEMUEGP-UHFFFAOYSA-N
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Description

4-Dodecylaniline is an organic compound with the molecular formula C18H31N . It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a dodecyl group (a twelve-carbon alkyl chain). This compound is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of sodium 4-dodecylphenylazosulfonate This suggests that 4-Dodecylaniline may interact with enzymes, proteins, and other biomolecules involved in these processes

Cellular Effects

It has been used to investigate the water solubilization of single-walled carbon nanotubes (SWNTs) This suggests that this compound may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It has been used in the proton transfer step during molecular oxygen (O2) reduction by decamethylferrocene (DMFc) This suggests that this compound may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dodecylaniline can be synthesized through the alkylation of aniline using dodecenes in the presence of aluminum chloride and methyltributylammonium chloride. The reaction mixture is heated to 160°C and maintained at this temperature for approximately 27.8 hours. After cooling, the mixture is diluted with n-heptane and methylene chloride, followed by washing with water and aqueous ammonia. The product is then dried over anhydrous sodium sulfate and purified .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial production also emphasizes safety measures and environmental considerations to minimize the impact of chemical processes .

Chemical Reactions Analysis

Types of Reactions

4-Dodecylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Dodecylaniline has diverse applications in scientific research:

    Chemistry: It is used in the synthesis of surfactants and as an intermediate in organic synthesis.

    Biology: It is employed in the study of molecular interactions and as a component in biochemical assays.

    Medicine: Research explores its potential as a drug delivery agent and in the development of pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of 4-Dodecylaniline involves its interaction with molecular targets through its alkyl chain and aromatic ring. The compound can insert into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins and enzymes, modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as in drug delivery or as a corrosion inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • 4-Butylaniline
  • 4-Octylaniline
  • 4-Tetradecylaniline
  • Dodecylamine
  • 4-Dodecylphenol

Comparison

4-Dodecylaniline is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. Compared to shorter alkyl chain analogs like 4-Butylaniline and 4-Octylaniline, this compound exhibits higher hydrophobicity and different solubility characteristics. Its longer chain also influences its interaction with biological membranes and its effectiveness as a surfactant or corrosion inhibitor .

Properties

IUPAC Name

4-dodecylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPPPIIIEMUEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021858
Record name 4-Dodecylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-42-7
Record name 4-Dodecylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-dodecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-dodecyl-
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Record name 4-Dodecylaniline
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Record name 4-dodecylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of materials can be synthesized using 4-Dodecylaniline as a building block?

A1: this compound plays a crucial role in synthesizing diverse materials. For instance, it can be used to create composites with carbon nanotubes and gold nanoparticles. [] This synthesis leverages the ability of this compound to form proton-transfer complexes with carboxyl groups on oxidized single-walled carbon nanotubes (SWNTs). [] Furthermore, this compound serves as a key component in synthesizing symmetrical and unsymmetrical azomethines, some of which exhibit liquid crystalline properties. [] These examples highlight the versatility of this compound in constructing materials with unique properties.

Q2: How do the structural features of this compound contribute to its applications in materials science?

A2: The structure of this compound, featuring both an aromatic amine group and a long alkyl chain, dictates its role in material synthesis and properties. The aromatic amine group facilitates interactions with other molecules through proton transfer or condensation reactions, as seen in the formation of composites with SWNTs [] and azomethines. [] The long alkyl chain contributes to the molecule's amphiphilic nature, influencing its self-assembly behavior and the mesomorphic properties observed in some of its derivatives. []

Q3: What analytical techniques are commonly employed to characterize this compound-based materials?

A3: Various analytical techniques are used to characterize materials incorporating this compound. Transmission electron microscopy (TEM) helps visualize the morphology and size distribution of nanoparticles in composites. [] UV-vis spectroscopy provides insights into the optical properties and electronic structures of the materials. [, ] Cyclic voltammetry is utilized to investigate the electrochemical behavior of composites, particularly for applications in electrochemical sensors and conducting polymer coatings. [] Additionally, techniques like differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and Wide-Angle X-ray Diffraction (WAXD) are valuable for studying the thermal transitions and structural organization of liquid crystalline materials derived from this compound. []

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